![molecular formula C4H10ClNO4P+ B7720794 (2S)-2-Amino-4-(hydroxyphosphinyl)-butanoic acid hydrochloride](/img/structure/B7720794.png)
(2S)-2-Amino-4-(hydroxyphosphinyl)-butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-4-(hydroxyphosphinyl)-butanoic acid hydrochloride, also known as L-AP4, is a potent and selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). L-AP4 is a phosphonic acid analogue of glutamic acid, which makes it a useful tool for studying the role of mGluR4 in various physiological and pathological processes.
Mechanism of Action
(2S)-2-Amino-4-(hydroxyphosphinyl)-butanoic acid hydrochloride acts as a selective agonist for mGluR4, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon activation, mGluR4 inhibits the release of glutamate and other excitatory neurotransmitters, thereby reducing neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of neurotransmitter release. This compound has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-2-Amino-4-(hydroxyphosphinyl)-butanoic acid hydrochloride in lab experiments is its selectivity for mGluR4, which allows researchers to specifically study the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is that it is a synthetic compound, which may have different pharmacokinetic and pharmacodynamic properties compared to endogenous ligands.
Future Directions
There are several future directions for research on (2S)-2-Amino-4-(hydroxyphosphinyl)-butanoic acid hydrochloride, including the development of more selective and potent mGluR4 agonists and antagonists, the investigation of the role of mGluR4 in other neurological and psychiatric disorders, and the development of novel therapeutic approaches targeting mGluR4.
Synthesis Methods
(2S)-2-Amino-4-(hydroxyphosphinyl)-butanoic acid hydrochloride can be synthesized by the reaction of L-aspartic acid with phosphorous oxychloride and hydroxylamine hydrochloride. The resulting intermediate is then treated with sodium hydroxide to yield this compound.
Scientific Research Applications
(2S)-2-Amino-4-(hydroxyphosphinyl)-butanoic acid hydrochloride has been extensively used as a pharmacological tool to investigate the role of mGluR4 in various physiological and pathological processes. Some of the areas where this compound has been used include pain, anxiety, addiction, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-hydroxy-oxophosphanium;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO4P.ClH/c5-3(4(6)7)1-2-10(8)9;/h3H,1-2,5H2,(H-,6,7,8,9);1H/p+1/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJKOEVHTGOTKO-DFWYDOINSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](=O)O)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[P+](=O)O)[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO4P+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.